molecular formula C14H15ClN2O3 B5372966 (5E)-5-{[4-(BUTAN-2-YLOXY)-3-CHLOROPHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE

(5E)-5-{[4-(BUTAN-2-YLOXY)-3-CHLOROPHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE

Cat. No.: B5372966
M. Wt: 294.73 g/mol
InChI Key: OCYVBRVPYQVYNR-YRNVUSSQSA-N
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Description

(5E)-5-{[4-(BUTAN-2-YLOXY)-3-CHLOROPHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[4-(BUTAN-2-YLOXY)-3-CHLOROPHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE typically involves the condensation of an appropriate aldehyde with an imidazolidine-2,4-dione derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, often with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis, allowing the creation of more complex molecules.

Biology

In biological research, the compound may be investigated for its interactions with various biomolecules and its potential effects on biological systems.

Medicine

The compound could be explored for its pharmacological properties, including potential therapeutic effects in treating diseases.

Industry

In industrial applications, the compound might be used as an intermediate in the synthesis of other valuable chemicals or materials.

Mechanism of Action

The mechanism of action of (5E)-5-{[4-(BUTAN-2-YLOXY)-3-CHLOROPHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-{[4-(BUTAN-2-YLOXY)-3-CHLOROPHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE can be compared with other imidazolidine-2,4-dione derivatives, such as:
    • (5E)-5-{[4-(METHOXY)-3-CHLOROPHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE
    • (5E)-5-{[4-(ETHOXY)-3-CHLOROPHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE

Uniqueness

The presence of the butan-2-yloxy group in this compound may confer unique chemical and biological properties compared to its analogs. This structural variation can influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

(5E)-5-[(4-butan-2-yloxy-3-chlorophenyl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3/c1-3-8(2)20-12-5-4-9(6-10(12)15)7-11-13(18)17-14(19)16-11/h4-8H,3H2,1-2H3,(H2,16,17,18,19)/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYVBRVPYQVYNR-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)OC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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